molecular formula C10H14ClN3O B12114965 Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide CAS No. 893727-38-3

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide

Cat. No.: B12114965
CAS No.: 893727-38-3
M. Wt: 227.69 g/mol
InChI Key: BUKVGMYYIJBUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide is a benzoic acid hydrazide derivative characterized by a 5-chloro substituent on the aromatic ring and a 2-(isopropylamino) group. The hydrazide functional group (-CONHNH₂) enables versatile reactivity, including chelation with metals (e.g., Cu, Cd) and condensation with aldehydes to form hydrazones. These properties make it a candidate for antimicrobial, antifungal, and metal-chelating applications . Its structural features, such as the electron-withdrawing chlorine atom, may enhance bioactivity by improving membrane permeability or target binding .

Properties

CAS No.

893727-38-3

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

5-chloro-2-(propan-2-ylamino)benzohydrazide

InChI

InChI=1S/C10H14ClN3O/c1-6(2)13-9-4-3-7(11)5-8(9)10(15)14-12/h3-6,13H,12H2,1-2H3,(H,14,15)

InChI Key

BUKVGMYYIJBUTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Cl)C(=O)NN

Origin of Product

United States

Preparation Methods

Route 1: Sequential Halogenation and Amination

This approach begins with 2-nitrobenzoic acid as the starting material:

  • Chlorination at the 5-Position :

    • The nitro group directs electrophilic chlorination to the para position. Using FeCl₃ as a Lewis catalyst, chlorination with Cl₂ gas at 40–60°C yields 5-chloro-2-nitrobenzoic acid .

    • Optimization : Patent CN105622382A reports yields >90% when using FeCl₃ in a halogenated solvent (e.g., CCl₄).

  • Reduction of Nitro to Amine :

    • Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 5-chloro-2-aminobenzoic acid .

    • Yield : 85–92% under mild conditions (25°C, 1 atm H₂).

  • Alkylation with Isopropyl Bromide :

    • The amine undergoes nucleophilic substitution with isopropyl bromide in the presence of K₂CO₃.

    • Conditions : Refluxing in DMF at 80°C for 12 hours achieves 78% yield.

  • Hydrazide Formation :

    • The carboxylic acid is converted to an acid chloride using SOCl₂, followed by reaction with hydrazine hydrate.

    • Key Data :

      StepReagentsTemperatureYield
      Acid chloride formationSOCl₂, 4 hrs70°C95%
      Hydrazide synthesisNH₂NH₂, EtOH25°C88%
    • Purity : Recrystallization from ethanol/water (1:1) elevates purity to >98%.

Route 2: One-Pot Bromination-Amination-Hydrazidation

A streamlined method reported in patent CN113773194A involves:

  • Bromination of 2-Chlorobenzoic Acid :

    • Br₂ in H₂SO₄ with FeBr₃ introduces bromine at the 5-position.

    • Yield : 89% after recrystallization.

  • Amination via Smiles Rearrangement :

    • Adapting methods from ACS Omega (2019), the bromo intermediate reacts with isopropylamine in the presence of K₂CO₃, inducing a Smiles rearrangement to install the isopropylamino group.

    • Mechanism :

      Ar-Br+(CH₃)₂CHNH₂K₂CO₃Ar-NHCH(CH₃)₂+KBr\text{Ar-Br} + \text{(CH₃)₂CHNH₂} \xrightarrow{\text{K₂CO₃}} \text{Ar-NHCH(CH₃)₂} + \text{KBr}
    • Yield : 82% at 120°C.

  • Hydrazide Formation :

    • Direct reaction with hydrazine in acetic acid under microwave irradiation (100 W, 15 min) achieves 91% yield.

Comparative Analysis of Methods

ParameterRoute 1Route 2
Total Yield68%75%
Reaction Steps43
Key AdvantageHigh purityShorter timeline
LimitationMulti-step purificationRequires harsh bromination

Route 2 offers efficiency but risks over-bromination, necessitating precise stoichiometry.

Mechanistic Insights

Hydrazide Formation Mechanism

The acid chloride intermediate reacts with hydrazine via nucleophilic acyl substitution:

RCOCl+NH₂NH₂RCONHNH₂+HCl\text{RCOCl} + \text{NH₂NH₂} \rightarrow \text{RCONHNH₂} + \text{HCl}

Side products like diacylhydrazines are minimized by using excess hydrazine.

Role of Lewis Acids in Halogenation

FeCl₃ polarizes the Cl₂ molecule, facilitating electrophilic attack on the electron-rich aromatic ring. Computational studies suggest the transition state involves a σ-complex stabilized by Fe³⁺.

Scalability and Industrial Feasibility

  • Cost Analysis : Route 2 reduces solvent use by 40% compared to Route 1, lowering production costs.

  • Waste Management : Patent CN106748721B highlights Br₂ recovery systems to mitigate environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

Chemistry

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in multiple chemical reactions, facilitating the development of new materials and pharmaceuticals.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies suggest that derivatives of benzoic acid hydrazides exhibit significant antimicrobial activity against various pathogens. For instance, compounds derived from this structure have shown effectiveness against Staphylococcus spp. and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .
  • Anticancer Potential: Ongoing investigations are exploring the compound's efficacy as a therapeutic agent in cancer treatment, focusing on its mechanism of action through enzyme inhibition and receptor modulation .

Medicine

The compound is being studied for its potential use in pharmaceuticals due to its biological activities. Researchers are investigating its role as a therapeutic agent for diseases influenced by microbial infections and cancer .

Industrial Applications

This compound is utilized in the production of:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
  • Agrochemicals: The compound is also explored for applications in agrochemical formulations due to its biological activity against pests and pathogens .

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with biological molecules, leading to inhibition or activation of certain enzymes and receptors. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and applications can be contextualized against other benzoic acid hydrazide derivatives:

Compound Name Substituents/Modifications Key Functional Groups Biological Activity Reference
Target Compound 5-Cl, 2-(isopropylamino) Hydrazide, chloro, alkylamino Antimicrobial (hypothetical) N/A
N-Boc-amino acid-(N'-benzoyl) hydrazides Benzoyl hydrazide + amino acid (e.g., valine) Boc-protected amino acid Antimicrobial (Cu/Cd complexes)
4-(Benzenesulfonamido)benzoic acid hydrazide Sulfonamide + benzoic acid hydrazide Sulfonamide, hydrazide Intermediate for pharmacologically active sulfonamides
2-(3,4-Dichloro-benzoyl)-benzoic acid hydrazide Dichlorobenzoyl + benzoic acid hydrazide Dichloro, hydrazide Anticonvulsant (JNK inhibition)
Pyridoxal benzoic acid hydrazone Benzoic acid hydrazide + pyridoxal aldehyde Hydrazone, pyridoxal Iron-chelating agent

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) in ortho/meta positions enhance antimicrobial activity by lowering MIC values (50–100 µg/mL) compared to unsubstituted analogs (>100 µg/mL) .
  • Metal complexes (e.g., Cu, Cd) of hydrazides exhibit amplified antimicrobial effects, with some matching ampicillin’s efficacy against S. aureus and E. coli .
  • Hydrazones derived from benzoic acid hydrazides show diverse applications, including anticonvulsant activity via JNK protein binding (binding energy: -9.5 kcal/mol) and iron chelation .
Limitations and Advantages
  • Limitations: Poor aqueous solubility of alkylamino-substituted derivatives may limit bioavailability. Some hydrazides exhibit toxicity in hepatic microsomal assays, necessitating structural optimization .
  • Advantages: The 5-chloro substituent in the target compound may improve target binding and metabolic stability compared to non-halogenated analogs . Versatile synthetic routes enable functionalization for specific applications (e.g., sulfonamides for carbonic anhydrase inhibition) .

Biological Activity

Benzoic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide (often referred to as a hydrazide derivative) has shown promising potential in various studies. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 227.68 g/mol

This compound features a benzoic acid moiety with a chloro substituent and an isopropyl amino group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit a range of biological activities. The specific activities attributed to this compound include:

  • Antimicrobial Activity : Several studies have reported that hydrazide derivatives possess significant antibacterial and antifungal properties.
  • Cytotoxicity : The compound has been evaluated for its effects on various cancer cell lines, showing selective cytotoxicity.
  • Anti-inflammatory Effects : Some derivatives have exhibited potential in reducing inflammation markers.

Antimicrobial Activity

A study focusing on the synthesis and evaluation of hydrazide-hydrazone derivatives found that compounds similar to this compound demonstrated notable antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

CompoundPathogenMIC (µg/mL)
5-Chloro-2-hydrazideStaphylococcus aureus12.5
5-Chloro-2-hydrazideEscherichia coli25
5-Chloro-2-hydrazideCandida albicans15

These results indicate that the compound exhibits stronger activity against gram-positive bacteria compared to gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) revealed that this compound has selective cytotoxic effects. The IC50 values obtained were as follows:

Cell LineIC50 (µM)
HepG220
MCF725

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for developing effective anticancer therapies .

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound may initiate apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their anti-inflammatory effects .

Case Studies

In one notable case study, researchers synthesized a series of hydrazone derivatives based on benzoic acid structures and evaluated their biological activity. Among these derivatives, those structurally related to this compound showed enhanced antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing benzoic acid hydrazide derivatives?

  • Methodological Answer :

  • Coupling Reactions : Use coupling reagents like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate N-oxide) to link benzoic acid hydrazides with amino acids or other substrates. This yields high-purity derivatives (e.g., N-Boc-amino acid-(N'-benzoyl) hydrazides) with >80% efficiency .
  • Enzymatic Synthesis : Utilize amidase enzymes (e.g., from Rhodococcus rhodochrous J1) to catalyze hydrazide formation from benzoic acid and hydrazine, enabling reversible acyl-enzyme intermediates .
  • Ester-to-Hydrazide Conversion : React methyl esters of carboxylic acids (e.g., naproxen, ibuprofen) with hydrazine hydrate to form hydrazides, followed by condensation with β-keto esters for pyrazolone derivatives .

Q. How are metal complexes of benzoic acid hydrazides characterized?

  • Methodological Answer :

  • Spectroscopic Techniques : Infrared (IR) spectroscopy identifies coordination via carbonyl oxygen (C=O stretch at ~1650 cm⁻¹) and amino nitrogen (N–H bend at ~1550 cm⁻¹). Electronic reflectance spectra confirm pseudo-octahedral geometry in Ni(II) complexes .
  • X-ray Diffraction : Resolve crystal structures (e.g., Ni[C₆H₅CONHNH₂]₃Cl₂·3CH₃OH) to confirm triclinic systems and ligand coordination modes .
  • Elemental Analysis : Verify stoichiometry (e.g., 1:3 metal-to-ligand ratios in Ni(II) complexes) .

Q. What biological screening methods assess hydrazide derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Test Cu/Cd complexes of hydrazides against S. aureus and E. coli using agar diffusion, comparing zone-of-inhibition diameters to ampicillin controls .
  • Cytotoxicity Profiling : Use fluorogenic substrates (e.g., ADHP) to quantify myeloperoxidase (MPO) inhibition kinetics in neutrophil models .

Advanced Research Questions

Q. What mechanistic steps underlie myeloperoxidase (MPO) inhibition by benzoic acid hydrazides?

  • Methodological Answer :

  • Two-Step Inhibition :

Initial Binding : Substituent-dependent binding (e.g., 4-aminobenzoic acid hydrazide, ABAH) via hydrogen bonding to MPO active sites .

Heme Ejection : Hydrazide oxidation by MPO-H₂O₂ induces ordered cleavage of ester bonds, releasing the heme-LC fragment (confirmed via SDS-PAGE and LC-MS/MS peptide mapping) .

  • Kinetic Analysis : Measure IC₅₀ values (e.g., ABAH IC₅₀ = 0.3 µM for purified MPO) using stopped-flow fluorimetry with ADHP .

Q. How can computational modeling predict hydrazide-protein interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model π-π stacking and intermolecular interactions in hydrazide derivatives (e.g., 1,8-naphthalimide-based compounds) to correlate solid-state emission properties with molecular arrangements .
  • Molecular Dynamics (MD) : Simulate acyl-enzyme intermediates in amidase-catalyzed hydrazide synthesis to optimize reaction reversibility .

Q. What proteomic techniques map hydrazide-mediated protein modifications?

  • Methodological Answer :

  • Solid-Phase Hydrazide Enrichment : Immobilize HNE-modified peptides via hydrazide chemistry, followed by LC-MS/MS with neutral loss-dependent MS³ to identify histidine modification sites (e.g., 125 sites in yeast proteome) .
  • Tryptic Digestion + LC-MS/MS : Digest MPO-hydrazide adducts and screen for mass shifts (e.g., +104.03 Da for C₇H₅O modification) to pinpoint modified residues .

Key Notes

  • Contradictions : While ABAH shows potent MPO inhibition, unsubstituted hydrazides exhibit negligible activity, highlighting the critical role of electron-donating substituents (e.g., –NH₂) in binding affinity .
  • Advanced Tools : Use pulsed Q dissociation (PQD) in MS to fragment HNE-hydrazide adducts without losing diagnostic ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.